molecular formula C16H12N4O4 B14221448 N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine CAS No. 830321-51-2

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine

Katalognummer: B14221448
CAS-Nummer: 830321-51-2
Molekulargewicht: 324.29 g/mol
InChI-Schlüssel: SSGVZMWPTHIBII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of naphthalenediamines. It is characterized by the presence of a naphthalene ring substituted with two amino groups at positions 1 and 8, and a 2,4-dinitrophenyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine can be synthesized through a multi-step process. The initial step involves the nitration of naphthalene to produce 1,8-dinitronaphthalene. This intermediate is then reduced to 1,8-diaminonaphthalene. The final step involves the reaction of 1,8-diaminonaphthalene with 2,4-dinitrochlorobenzene under suitable conditions to yield N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine .

Industrial Production Methods

Industrial production of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of suitable electrophiles and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitro derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine include:

Uniqueness

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the 2,4-dinitrophenyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

830321-51-2

Molekularformel

C16H12N4O4

Molekulargewicht

324.29 g/mol

IUPAC-Name

1-N-(2,4-dinitrophenyl)naphthalene-1,8-diamine

InChI

InChI=1S/C16H12N4O4/c17-12-5-1-3-10-4-2-6-14(16(10)12)18-13-8-7-11(19(21)22)9-15(13)20(23)24/h1-9,18H,17H2

InChI-Schlüssel

SSGVZMWPTHIBII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.